4-(Pyridin-3-yl)butanoic acid dihydrochloride
Description
Properties
IUPAC Name |
4-pyridin-3-ylbutanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.2ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,1,3,5H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOHPLDVMAAWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)butanoic acid dihydrochloride typically involves the reaction of pyridine derivatives with butanoic acid under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(Pyridin-3-yl)butanoic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The table below summarizes key structural analogues and their properties:
Note: The CAS number for the free acid (4-(pyridin-3-yl)butanoic acid) is 477251-67-5; the dihydrochloride salt may require separate registration.
Functional Group Variations
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit higher water solubility than free bases. For example, this compound is more soluble in aqueous media than its free acid form .
- Stability : The dihydrochloride form enhances stability under acidic conditions, whereas oxo-containing derivatives may degrade under reducing environments .
Key Differentiators
- Salt Form: Dihydrochloride salts improve bioavailability and crystallinity compared to monohydrochlorides or free acids .
- Substituent Effects: Amino groups enhance hydrogen-bonding capacity, while oxo groups increase reactivity toward nucleophiles .
Biological Activity
4-(Pyridin-3-yl)butanoic acid dihydrochloride, also known as (S)-3-amino-4-(pyridin-3-yl)butanoic acid dihydrochloride, is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring attached to a butanoic acid backbone, with the following structural formula:
Molecular Weight : Approximately 253.12 g/mol.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can modulate various biological pathways by binding to active or allosteric sites on target proteins. The compound has been shown to influence neurotransmitter systems, particularly through the modulation of glutamate receptors, which are crucial for synaptic transmission and plasticity.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties by influencing the metabolism of tryptophan and modulating the production of kynurenic acid, a neuroprotective agent. It may inhibit enzymes such as kynurenine 3-hydroxylase, thereby affecting levels of neuroactive compounds.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition can lead to altered levels of neurotransmitters, which may have therapeutic implications for conditions such as depression and anxiety.
Study on Neuroprotection
A study conducted by researchers at a leading university examined the effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings demonstrated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls. This suggests its potential role in protecting neurons from damage associated with neurodegenerative diseases.
Enzyme Interaction Studies
Another research project focused on the interaction of this compound with glutamate receptors. The study utilized electrophysiological techniques to measure changes in receptor activity upon application of the compound. Results indicated that it acts as a modulator, enhancing receptor function under certain conditions while inhibiting it under others, highlighting its dual role in neurotransmission.
Data Table: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Neuroprotection | Reduces oxidative stress-induced neuronal death | |
| Enzyme Inhibition | Inhibits kynurenine 3-hydroxylase; affects neurotransmitter metabolism | |
| Receptor Modulation | Enhances/inhibits glutamate receptor activity depending on conditions | |
| Potential Therapeutics | Investigated for treatment of neurological disorders |
Q & A
Q. How can researchers optimize the synthesis of 4-(Pyridin-3-yl)butanoic acid dihydrochloride for reproducibility?
Methodological Answer: To ensure reproducibility, focus on:
- Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency, as seen in analogous pyridine derivative syntheses .
- Stoichiometric Ratios : Maintain a 1:2 molar ratio of the pyridine precursor to HCl for complete dihydrochloride salt formation, as indicated by molecular formula analysis (C₉H₁₃N₃·2HCl) .
- Purification : Employ recrystallization in ethanol/water mixtures to isolate high-purity crystals, validated by HPLC (≥93% purity thresholds are common in pharmaceutical-grade intermediates) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., pyridinium protons at δ 8.5–9.0 ppm) and carboxylate carbon signals (δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks at m/z 236.14 (C₉H₁₃N₃·2HCl) with ESI+ mode for salt adduct detection .
- FT-IR : Validate HCl incorporation via N–H stretching (2500–3000 cm⁻¹) and carboxylate C=O vibrations (1680–1720 cm⁻¹) .
Q. How should researchers design stability studies for this compound under varying pH conditions?
Methodological Answer:
- Buffer Systems : Test stability in phosphate buffers (pH 2–8) to simulate physiological and storage conditions.
- Kinetic Monitoring : Use UV-Vis spectroscopy to track absorbance changes at λ~260 nm (pyridine ring absorption) over 72 hours .
- Degradation Products : Analyze hydrolyzed byproducts (e.g., free pyridine or butanoic acid) via LC-MS, referencing protocols for structurally similar hydrochlorides .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to map energy barriers for carboxylate protonation and HCl coordination, as demonstrated in ICReDD’s quantum chemical workflows .
- Contradiction Analysis : Compare experimental yields with simulated intermediates (e.g., zwitterionic vs. salt forms) to identify thermodynamic vs. kinetic control .
- Validation : Cross-reference computational results with in situ FT-IR or Raman spectroscopy to confirm transition states .
Q. What strategies mitigate conflicting data in biological activity assays for this compound?
Methodological Answer:
- Dose-Response Refinement : Use factorial design (e.g., Box-Behnken) to test interactions between concentration (µM–mM), solvent polarity, and cell viability .
- Environmental Controls : Standardize assay conditions (temperature, O₂ levels) to minimize variability in redox-sensitive pathways, as environmental factors alter hydrochloride stability .
- Orthogonal Assays : Validate results across multiple platforms (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. How can researchers investigate synergistic effects of this compound in multi-drug formulations?
Methodological Answer:
- Isobolographic Analysis : Design experiments combining this compound with co-drugs (e.g., NSAIDs) at fixed molar ratios to calculate combination indices (CI <1 indicates synergy) .
- Molecular Docking : Screen for shared targets (e.g., COX-2 or pyridine-linked receptors) using AutoDock Vina, prioritizing residues with hydrogen-bonding potential to the carboxylate group .
- In Vivo Cross-Validation : Test pharmacokinetic synergies in rodent models, monitoring plasma half-life extension via HCl salt formulation .
Q. What advanced methodologies validate degradation pathways of this compound in environmental matrices?
Methodological Answer:
- Photolysis Studies : Expose aqueous solutions to UV-C light (254 nm) and track degradation via HPLC-QTOF, identifying cleavage products (e.g., pyridine-3-carboxylic acid) .
- Microbial Biodegradation : Use OECD 301F respirometry to assess mineralization in activated sludge, correlating CO₂ evolution with compound half-life .
- Hazard Profiling : Apply QSAR models to predict ecotoxicity of degradation intermediates, referencing EPA guidelines for carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
